3-Isoquinolinecarboxylic acid, 7-methoxy-
Overview
Description
3-Isoquinolinecarboxylic acid, 7-methoxy- is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in various biological and pharmacological contexts. The 7-methoxy derivative of 3-isoquinolinecarboxylic acid is of particular interest due to its potential biological activities and applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 7-methoxyisoquinoline-3-carboxylic Acid (also known as 3-Isoquinolinecarboxylic acid, 7-methoxy-) is various plant bacteria . The compound has demonstrated significant antibacterial activity against a range of plant bacteria, including Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), X. oryzae pv. oryzicola (Xoc), X. campestris pv. campestris (Xcc), P. carotovorum subsp. carotovorum (Pcc), and X. fragariae (Xf) .
Mode of Action
It has been observed that treatment of ac cells with this compound at a concentration of 25 μg/ml resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity . Additionally, the motility and exopolysaccharides production of Ac were inhibited, and biofilm formation was prevented .
Biochemical Pathways
The observed effects on cell morphology, membrane integrity, motility, exopolysaccharide production, and biofilm formation suggest that multiple biochemical pathways related to these cellular functions may be impacted .
Result of Action
The result of the action of 7-methoxyisoquinoline-3-carboxylic Acid is significant antibacterial activity against a range of plant bacteria . The compound appears to disrupt cell morphology, damage cell membrane integrity, inhibit motility and exopolysaccharide production, and prevent biofilm formation . These effects likely contribute to its antibacterial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-isoquinolinecarboxylic acid, 7-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst. The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 3-Isoquinolinecarboxylic acid, 7-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
3-Isoquinolinecarboxylic acid, 7-methoxy- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydro-7-methoxyisoquinoline-3-carboxylic acid
- 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-7-methoxy-
Comparison: Compared to other similar compounds, 3-isoquinolinecarboxylic acid, 7-methoxy- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 7-position can enhance its binding affinity to certain receptors and alter its pharmacokinetic properties.
Properties
IUPAC Name |
7-methoxyisoquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-3-2-7-5-10(11(13)14)12-6-8(7)4-9/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVOLMIAFMVGMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CN=C(C=C2C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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